2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 946242-56-4
VCID: VC11959285
InChI: InChI=1S/C22H31N5O3S/c1-16-13-17(2)20(15-19(16)30-4)31(28,29)27-11-9-26(10-12-27)22-23-18(3)14-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3
SMILES: CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C
Molecular Formula: C22H31N5O3S
Molecular Weight: 445.6 g/mol

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

CAS No.: 946242-56-4

Cat. No.: VC11959285

Molecular Formula: C22H31N5O3S

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine - 946242-56-4

Specification

CAS No. 946242-56-4
Molecular Formula C22H31N5O3S
Molecular Weight 445.6 g/mol
IUPAC Name 2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Standard InChI InChI=1S/C22H31N5O3S/c1-16-13-17(2)20(15-19(16)30-4)31(28,29)27-11-9-26(10-12-27)22-23-18(3)14-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3
Standard InChI Key LKAWQPRANPPDME-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C
Canonical SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C

Introduction

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. A plausible synthetic route may include:

  • Formation of the Pyrimidine Core:

    • Starting with a substituted pyrimidine precursor.

    • Controlled substitution reactions to introduce methyl and pyrrolidine groups.

  • Attachment of the Piperazine Group:

    • Reaction of piperazine with an activated benzenesulfonyl chloride derivative.

    • Introduction of methoxy and dimethyl groups on the benzene ring.

  • Purification:

    • Techniques such as recrystallization or chromatography to isolate the final product.

Medicinal Chemistry

Pyrimidine derivatives are widely studied for their pharmacological activities. This compound's structural features suggest potential as:

  • Anticancer Agents: Sulfonamide groups are known to inhibit enzymes like carbonic anhydrase, which is implicated in tumor growth .

  • Antimicrobial Agents: Piperazine derivatives often exhibit antibacterial and antifungal properties .

Drug Design

The combination of a pyrimidine ring and sulfonamide moiety makes it a candidate for targeting specific enzymes or receptors in drug discovery programs.

Table 1: Hypothetical Spectroscopic Data

TechniqueObserved Data
1H NMRSignals for methyl (CH3), methoxy (-OCH3), and aromatic protons likely observed around δ 2–8 ppm.
13C NMRPeaks corresponding to aromatic carbons and sulfonamide carbons expected in δ 50–160 ppm range.
Mass Spec (MS)Molecular ion peak at ~380 m/z confirming molecular weight.

Table 2: Predicted Biological Activity

Target Enzyme/ReceptorIC50/Activity LevelReference Compound
VEGFR-2Moderate inhibition (~10–50 µM)Related sulfonamides
Bacterial StrainsMIC ~0.5–10 µg/mLPiperazine derivatives

Challenges

  • Limited experimental data specifically on this compound.

  • Need for detailed pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME).

Future Research

  • High-throughput screening for biological activity.

  • Optimization of substituents for enhanced potency.

  • Exploration of its role as a scaffold in combinatorial chemistry.

This compound represents a promising avenue for further exploration in medicinal chemistry due to its multifunctional groups and potential biological activities. Detailed experimental studies are necessary to validate its therapeutic applications comprehensively.

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